N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

soluble epoxide hydrolase sEH inhibition inflammation

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034423-03-3) is a synthetic small-molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. The compound belongs to the 2-oxoimidazolidine-1-carboxamide chemotype, a non-urea scaffold distinct from the adamantyl-urea class that dominates the sEH inhibitor landscape.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 2034423-03-3
Cat. No. B2874549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
CAS2034423-03-3
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESC1CN(C(=O)N1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C16H17N3O3/c20-14(10-18-16(22)19-9-8-17-15(19)21)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,20H,8-10H2,(H,17,21)(H,18,22)
InChIKeyYTFXJOZSSYYALL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034423-03-3): sEH Inhibitor Chemotype for Inflammation Research Procurement


N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034423-03-3) is a synthetic small-molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols [1]. The compound belongs to the 2-oxoimidazolidine-1-carboxamide chemotype, a non-urea scaffold distinct from the adamantyl-urea class that dominates the sEH inhibitor landscape. Its structure bridges a naphthalene ring system to the 2-oxoimidazolidine-1-carboxamide core via a hydroxyethyl linker, with a molecular formula of C₁₆H₁₇N₃O₃ and molecular weight of 299.32 g/mol . Documented in US Patent 8,815,951 as compound 438, the molecule has reported sEH inhibitory activity in the mid-nanomolar range across murine and human enzyme preparations [2]. Its structural departure from urea-based pharmacophores offers a chemically differentiated starting point for structure–activity relationship (SAR) exploration in inflammation and cardiovascular disease models where sEH inhibition is therapeutically relevant.

Why sEH Inhibitor Chemotype Matters: Procurement Risks of Interchanging N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide with Urea-Based sEH Inhibitors


The sEH inhibitor field is dominated by 1,3-disubstituted urea and amide-based chemotypes (e.g., 1-cyclohexyl-3-phenethylurea, t-AUCB, AEPU) with IC₅₀ values spanning sub-nanomolar to low micromolar ranges [1]. Substituting across chemotypes introduces uncontrolled variables: urea-based inhibitors typically occupy the sEH catalytic tunnel through a conserved hydrogen-bonding motif with Asp335 and Tyr383 [2], while the 2-oxoimidazolidine-1-carboxamide scaffold of the target compound lacks this urea pharmacophore, potentially altering binding kinetics, residence time, and off-target profiles. Cross-species potency may also differ substantially—the target compound exhibits a ~2-fold difference between murine (IC₅₀ = 50 nM) and human (IC₅₀ = 100 nM) sEH [3], a pattern that may diverge from comparator chemotypes. For procurement decisions tied to specific in vivo models or translational programs, these differences in binding mode, potency, and species selectivity mean that generic chemotype substitution introduces unacceptable experimental variability.

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034423-03-3)


sEH Inhibitory Potency: Mid-Nanomolar Activity and Species-Dependent Profile vs. Benchmark Inhibitors

The target compound inhibits murine soluble epoxide hydrolase with an IC₅₀ of 50 nM, approximately 110-fold less potent than the ultra-potent sEH inhibitor sEH-IN-3 (IC₅₀ = 0.46 nM, human recombinant sEH) [1][2]. Against human sEH, the target compound shows reduced potency (IC₅₀ = 100 nM), producing a murine/human potency ratio of 2:1 [1]. For comparison, the urea-based benchmark 1-cyclohexyl-3-phenethylurea (US Patent 8,815,951, compound 36) exhibits an IC₅₀ of 60 nM against mouse sEH, making the target compound's murine potency comparable to this structurally distinct urea chemotype, while the within-patent urea compound 1-cyclohexyl-3-(4-methoxyphenyl)urea (compound 67) is substantially weaker at IC₅₀ = 710 nM [3]. This positions the target compound at an intermediate potency tier relative to the broader sEH inhibitor landscape.

soluble epoxide hydrolase sEH inhibition inflammation species selectivity

Non-Urea Chemotype Differentiation: Structural Divergence from Adamantyl-Urea sEH Inhibitors

The target compound employs a 2-oxoimidazolidine-1-carboxamide core in place of the 1,3-disubstituted urea or carbamate moiety that characterizes the majority of clinically explored sEH inhibitors, including t-AUCB, AEPU, and sEH-IN-3 [1][2]. The urea pharmacophore engages the sEH active site via a conserved dual hydrogen-bond network with the Asp335 carboxylate and the Tyr383/Tyr466 phenolic hydroxyls. The 2-oxoimidazolidine-1-carboxamide group presents a geometrically distinct hydrogen-bonding surface: the imidazolidinone carbonyl acts as a single acceptor, while the carboxamide NH donates, generating a donor–acceptor pattern that is topologically different from the urea N–H···O=C motif [3]. This structural divergence is significant because urea-based sEH inhibitors have been associated with off-target inhibition of cyclooxygenase and soluble epoxide hydrolase-related liabilities due to the planar urea motif; a non-urea chemotype may exhibit a divergent off-target selectivity profile, though no direct selectivity profiling data for the target compound are currently available.

non-urea sEH inhibitor chemotype scaffold hopping binding mode

Physicochemical Property Profile: Molecular Weight and Topological PSA vs. sEH Inhibitor Benchmarks

The target compound (MW = 299.32 g/mol) has a markedly lower molecular weight than the widely used sEH inhibitor AEPU (1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea; predicted MW ~400–430 g/mol depending on salt form) and sEH-IN-3 (reported IC₅₀ = 0.46 nM; MW typically exceeds 450 g/mol for compounds in this potency tier ). With a molecular formula of C₁₆H₁₇N₃O₃, the target compound contains three hydrogen-bond acceptors and three hydrogen-bond donors (two from the 2-oxoimidazolidine NH and one from the secondary alcohol), yielding a topological polar surface area (tPSA) estimated at approximately 82–90 Ų based on fragment contributions. This falls within a favorable range for cellular permeability (tPSA < 140 Ų) while providing sufficient polarity for aqueous solubility. In contrast, highly lipophilic adamantyl-urea sEH inhibitors frequently exceed MW = 400 and logP > 4, which can complicate formulation and limit oral bioavailability [1]. The lower MW and balanced polarity of the target compound may offer formulation advantages, though no direct solubility or permeability data are available for this specific compound.

physicochemical properties drug-likeness ADME lead optimization

Synthetic Tractability: One-Step Urea Bond Formation vs. Multi-Step Urea Inhibitor Syntheses

The target compound can be conceptually assembled via coupling of 2-oxoimidazolidine with an activated carbamoylating agent followed by reaction with 2-hydroxy-2-(naphthalen-1-yl)ethylamine, or alternatively through nucleophilic addition of the amine to 2-oxoimidazolidine-1-carbonyl chloride. This synthetic route is structurally analogous to the preparation of related 2-oxoimidazolidine-1-carboxamide derivatives described in the literature, which typically proceed in 1–2 steps from commercially available building blocks . For comparison, multi-step syntheses of substituted urea sEH inhibitors (e.g., t-AUCB) often require 4–6 synthetic steps including protection/deprotection sequences, with overall yields frequently below 30% [1]. The simpler synthetic route to the 2-oxoimidazolidine-1-carboxamide scaffold makes this chemotype more amenable to parallel library synthesis and rapid SAR exploration, a practical advantage for procurement teams sourcing starting points for medicinal chemistry campaigns.

synthetic accessibility medicinal chemistry parallel synthesis SAR library

Recommended Procurement and Research Application Scenarios for N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034423-03-3)


Rodent Inflammation and Cardiovascular Disease Models with Pharmacological sEH Inhibition

The compound's IC₅₀ of 50 nM against mouse sEH makes it directly applicable in murine models of inflammation (e.g., LPS-induced inflammatory pain, angiotensin-II hypertension) and cardiovascular disease where sEH inhibition elevates EET levels. Its 2:1 murine-to-human potency ratio should be factored into dose selection, with typical in vivo dosing expected to require systemic exposures exceeding 50 nM free plasma concentration. The compound's relatively low molecular weight (299 g/mol) facilitates formulation in standard vehicles (DMSO/solutol/saline or PEG-based formulations), though experimental solubility data are not available and should be verified prior to in-life dosing. For these applications, the compound serves as a tool molecule for pharmacological validation of sEH as a target in rodent disease models, with the caveat that in vivo pharmacokinetic parameters (clearance, half-life, oral bioavailability) remain uncharacterized. Procurement quantity recommendations: 10–50 mg for initial dose-range-finding studies; 100–500 mg for full efficacy studies with chronic oral or intraperitoneal dosing.

Non-Urea sEH Inhibitor Scaffold-Hopping and Medicinal Chemistry Lead Generation

The 2-oxoimidazolidine-1-carboxamide core is structurally distinct from the urea motif that dominates the sEH patent landscape . Medicinal chemistry teams pursuing scaffold-hopping campaigns can use this compound as a starting point for systematic SAR exploration: modifications at the naphthalene ring (substitution, replacement with quinoline or benzothiophene), variation of the hydroxyethyl linker length and stereochemistry, and substitution at the imidazolidine 3-position. The lower MW (299 g/mol) leaves significant room for property optimization before exceeding Lipinski limits. Procurement at 95%+ purity enables direct use in enzymatic assays without re-purification. Recommended batch size: 50–100 mg for initial analoging and parallel library synthesis.

Comparative sEH Inhibitor Selectivity Screening Panels

Because the target compound lacks selectivity data against related epoxide hydrolases (e.g., microsomal epoxide hydrolase, mEH) or other serine hydrolases, it is well-suited as a chemotype-diverse inclusion in sEH inhibitor selectivity screening panels. Comparative assessment alongside urea-based inhibitors (t-AUCB, AEPU, sEH-IN-3) across a panel of epoxide hydrolase isoforms, CYP enzymes, and hERG can reveal whether the non-urea chemotype confers a differentiated selectivity profile. The mid-nanomolar potency reduces the risk of complete enzyme suppression at screening concentrations, allowing better differentiation of partial vs. full inhibition profiles. Procurement quantity recommendations: 5–10 mg for broad-panel selectivity screening at a single or limited concentration range.

Analytical Reference Standard for sEH Inhibitor Chemotype Characterization

With defined purity (95%+) and characterized molecular identity (CAS 2034423-03-3, MF C₁₆H₁₇N₃O₃, MW 299.33), this compound can serve as an analytical reference standard for HPLC method development, mass spectrometry calibration, and quality control workflows in laboratories developing or characterizing sEH inhibitor compound libraries . The naphthalene chromophore provides UV absorbance at ~220–280 nm, facilitating detection in reversed-phase HPLC methods without derivatization. Recommended procurement: 10–25 mg as an analytical reference standard.

Quote Request

Request a Quote for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.